molecular formula C15H12ClN3O B3016826 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide CAS No. 1394744-34-3

2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide

Cat. No. B3016826
CAS RN: 1394744-34-3
M. Wt: 285.73
InChI Key: PYKPWDLVHIXNKT-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide, also known as CCPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CCPC belongs to the class of pyridine carboxamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide is not fully understood, but it is thought to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide may reduce the production of inflammatory mediators and alleviate inflammation. In addition, 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that play a key role in the programmed cell death.
Biochemical and Physiological Effects
2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. In animal models, 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has been shown to reduce the production of inflammatory mediators and alleviate inflammation. 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has also been found to reduce pain in animal models of neuropathic pain and inflammatory pain. In addition, 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has several advantages for lab experiments, including its low toxicity and ease of synthesis. 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has been found to have low toxicity in animal models, suggesting its potential as a safe and effective therapeutic agent. In addition, 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide can be synthesized using simple and inexpensive reagents, making it a cost-effective option for research labs. However, 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has some limitations for lab experiments, including its limited solubility in water and its relatively short half-life in vivo. These limitations may require the use of specialized solvents or delivery systems to maximize the efficacy of 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide in lab experiments.

Future Directions

For the research on 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide include further investigation of its mechanism of action and development of novel delivery systems.

Synthesis Methods

The synthesis of 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide involves the reaction of 2-chloro-3-cyanopyridine with N-phenyl-1-aminopropane in the presence of acetic anhydride and triethylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product using sodium borohydride. The yield of 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature and the ratio of reagents.

Scientific Research Applications

2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In particular, 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide has also been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

properties

IUPAC Name

2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-11(10-17)19(12-6-3-2-4-7-12)15(20)13-8-5-9-18-14(13)16/h2-9,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKPWDLVHIXNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N(C1=CC=CC=C1)C(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-cyanoethyl)-N-phenylpyridine-3-carboxamide

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